Cas no 152511-46-1 (4-[(3R)-5-methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol)
![4-[(3R)-5-methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol structure](https://it.kuujia.com/scimg/cas/152511-46-1x500.png)
152511-46-1 structure
Nome del prodotto:4-[(3R)-5-methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
4-[(3R)-5-methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[(3R)-5-methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
- 4-((R)-5-Methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-benzo(1,2-b:5,4-b')dipyran-3-yl)-2-(3-methyl-but-2-enyl)-benzene-1,3-diol
- 4-((R)-5-Methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-3-yl)-2-(3-methyl-but-2-enyl)-benzene-1,3-diol
- 4-[(7R)-5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol
- CHEBI:176062
- 4-(5-Methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-3-yl)-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
- DTXSID30934526
- 152511-46-1
- Kanzonol H
- (3R)-2',4'-Dihydroxy-5-methoxy-6'',6''-dimethyl-3'-prenyl-4'',5''-dihydroxypyrano[2'',3'':7,6]isoflavan
-
- Inchi: InChI=1S/C26H32O5/c1-15(2)6-7-18-21(27)9-8-17(24(18)28)16-12-20-22(30-14-16)13-23-19(25(20)29-5)10-11-26(3,4)31-23/h6,8-9,13,16,27-28H,7,10-12,14H2,1-5H3
- Chiave InChI: JRVDUBFSQWHYRJ-UHFFFAOYSA-N
- Sorrisi: CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C
Proprietà calcolate
- Massa esatta: 424.22506
- Massa monoisotopica: 424.22497412g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 31
- Conta legami ruotabili: 4
- Complessità: 642
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.8
- Superficie polare topologica: 68.2Ų
Proprietà sperimentali
- PSA: 68.15
4-[(3R)-5-methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol Letteratura correlata
-
Min He,Hui-Ying Lv,Ya-Ping Li,Carlos Miguel Vicente Gon?alves,Nai-Ping Dong,Lang-Sheng Pan,Ping-Le Liu,Yi-Zeng Liang Anal. Methods 2014 6 2239
152511-46-1 (4-[(3R)-5-methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol) Prodotti correlati
- 142561-10-2(Glyasperin D)
- 129314-37-0(1,3-Benzenediol,4-[(3R)-3,4-dihydro-5,7-dimethoxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-3-yl]-2-(3-methyl-2-buten-1-yl)-)
- 30508-27-1(Licoricidin)
- 1274903-27-3(12-Benzylamino-1-dodecanol)
- 2171288-57-4((2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-hydroxybutanoic acid)
- 1261666-85-6(4'-Difluoromethoxy-2,4,5-trichloro-3'-(trifluoromethyl)biphenyl)
- 871357-89-0(Cenisertib)
- 848369-71-1(2-2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-ylacetamide)
- 99709-59-8(1-Methyl-4-(methylamino)piperidine Dihydrochloride)
- 1273578-08-7(6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
